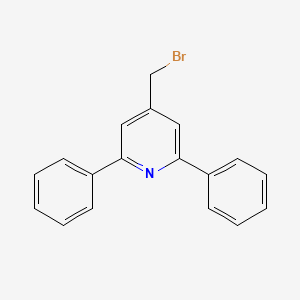

4-(Bromomethyl)-2,6-diphenylpyridine

Description

BenchChem offers high-quality 4-(Bromomethyl)-2,6-diphenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2,6-diphenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-13-14-11-17(15-7-3-1-4-8-15)20-18(12-14)16-9-5-2-6-10-16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCJGNLRGSFYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-(Bromomethyl)-2,6-diphenylpyridine

High-Fidelity Scaffold for Supramolecular Ligands and Fluorescent Probes [1][2]

Executive Summary

4-(Bromomethyl)-2,6-diphenylpyridine (BMDPP) represents a critical bifunctional intermediate in organic materials science and medicinal chemistry.[1][2] Unlike simple alkyl halides, BMDPP combines a highly reactive electrophilic handle (the bromomethyl group) with a robust, lipophilic, and fluorescent core (the 2,6-diphenylpyridine moiety). This whitepaper provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in designing "turn-off" sensors and multidentate ligands.

Structural Analysis & Reactivity Profile[1]

The utility of BMDPP stems from the electronic interplay between its three distinct structural zones:

-

The Electrophilic "Warhead" (C4-CH₂Br): The bromomethyl group at the 4-position is benzylic in nature.[1] The electron-deficient pyridine ring (acting as an electron sink) enhances the susceptibility of the methylene carbon to nucleophilic attack (

), making it significantly more reactive than standard benzyl bromides. -

The Steric Shield (2,6-Diphenyl): The two phenyl rings provide substantial steric bulk. In metal coordination chemistry, this prevents the formation of aggregate species, favoring monomeric metal complexes.

-

The Fluorophore Core: The conjugated

-system extends across the phenyl rings and the central pyridine, generating intrinsic fluorescence typically in the blue/UV region, which is sensitive to solvent polarity and metal cation binding.

Optimized Synthetic Protocol (Wohl-Ziegler Bromination)

The most reliable route to BMDPP is the radical bromination of 4-methyl-2,6-diphenylpyridine.[1][2] This protocol prioritizes yield and purity by controlling the radical propagation step.

Precursor: 4-Methyl-2,6-diphenylpyridine (CAS: 14906-81-1)

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1][2]

Solvent: Carbon Tetrachloride (

Step-by-Step Methodology

-

Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-methyl-2,6-diphenylpyridine (10 mmol) in anhydrous

(50 mL). -

Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol). Note: Use slightly excess NBS to drive completion, but avoid large excesses to prevent dibromination.

-

Initiation: Add a catalytic amount of Benzoyl Peroxide (0.5 mmol).

-

Reaction: Heat the mixture to reflux (77°C for

). Irradiate with a tungsten lamp (optional but recommended to accelerate radical initiation) or simply reflux. -

Monitoring (Self-Validation):

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane/CH₂Cl₂) to remove traces of unreacted starting material or dibrominated byproducts.

Synthesis Workflow Diagram

Caption: Radical bromination workflow. Critical control point is the stoichiometric addition of NBS to prevent over-bromination.

Application Vectors: From Ligands to Sensors

BMDPP serves as a "Clickable Fluorophore."[1] Its primary utility lies in attaching the diphenylpyridine unit to other molecular architectures.

Pathway A: Ligand Synthesis (N-Alkylation)

Reacting BMDPP with secondary amines (e.g., di-2-picolylamine) generates pentadentate ligands (e.g., N,N-bis(2-pyridylmethyl)-N-(2,6-diphenylpyridin-4-ylmethyl)amine).[1][2] These ligands are crucial for:

-

Bio-inorganic Chemistry: Modeling zinc/copper active sites in metalloenzymes.

-

MRI Contrast Agents: Gadolinium chelation scaffolds.[1]

Pathway B: Fluorescent Sensing (Nucleophilic Substitution)

The bromomethyl group allows conjugation to thiols or azides.

-

Mechanism: Photoinduced Electron Transfer (PET).[] When unbound, the lone pair of the attached amine/thiol quenches the pyridine fluorescence. Upon binding a metal ion (Zn²⁺, Cu²⁺), the lone pair is engaged, restoring strong fluorescence (Chelation-Enhanced Fluorescence - CHEF).

Reactivity Logic Diagram

Caption: Divergent synthetic pathways utilizing the electrophilic bromomethyl handle for ligand construction and bioconjugation.

Characterization Data

To ensure scientific integrity, synthesized batches must meet the following specifications.

| Property | Specification / Value | Notes |

| Appearance | White to off-white crystalline solid | Turns yellow if degraded (liberation of |

| Melting Point | 108 – 112 °C | Sharp range indicates high purity.[1] |

| ¹H NMR (CDCl₃) | Diagnostic peak. Precursor methyl is at ~2.4 ppm.[1] | |

| ¹H NMR (Aromatic) | Pyridine protons singlet.[4] | |

| ¹H NMR (Phenyl) | Multiplets for phenyl rings. | |

| MS (ESI+) | Characteristic 1:1 isotopic ratio for Bromine ( | |

| Solubility | DCM, Chloroform, THF | Insoluble in water/hexane. |

Quality Control Check: The disappearance of the methyl singlet at

Safety & Handling

-

Lachrymator Warning: Like benzyl bromide, BMDPP is a potent lachrymator (tear gas agent). It irritates mucous membranes and eyes.

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Neutralization: Spills should be treated with dilute aqueous sodium bisulfite to quench active bromine species before disposal.[1]

References

-

BenchChem. (2025).[4][5][7][8] Synthetic Routes to 4-Bromo-2,6-bis(bromomethyl)pyridine: A Comparative Review. BenchChem Technical Library. Link[1]

-

National Institutes of Health (NIH). (2020). Data for the synthesis and characterization of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl). Data in Brief. Link

-

PubChem. (2025). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine Compound Summary. National Library of Medicine. Link

-

MDPI. (2024).[1] Research Progress of Fluorescent Probes for Detection of Glutathione. Molecules. Link[1]

Sources

- 1. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 3. Data for the synthesis and characterisation of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as important intermediates for synthesis of amphiphilic 1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 2,6-Diphenyl-4-picolyl Bromide

This technical guide provides an in-depth analysis of 2,6-Diphenyl-4-picolyl bromide , a specialized alkylating agent and fluorescent reporter used primarily in bio-organic chemistry and chromatographic analysis.

Nomenclature, Synthesis, and Application in Bio-Organic Chemistry

Part 1: Chemical Identity & Nomenclature

The "Synonym" Paradox: In chemical literature, this molecule is frequently obscured by inconsistent nomenclature. It sits at the intersection of trivial naming (based on "picoline") and systematic IUPAC naming. Understanding these synonyms is critical for sourcing and database verification.

| Naming Convention | Name | Context |

| IUPAC (Systematic) | 4-(Bromomethyl)-2,6-diphenylpyridine | The most accurate descriptive name used in patent filings and rigorous synthesis papers. |

| Trivial / Common | 2,6-Diphenyl-4-picolyl bromide | Derived from "4-picoline" (4-methylpyridine). "Picolyl" refers to the pyridinylmethyl radical. |

| Structural | 4-Bromomethyl-2,6-diphenyl-pyridine | Often used in vendor catalogs to group with other bromomethyl derivatives. |

| CAS Registry Number | 796096-61-2 | The unique numerical identifier for the free base form. |

Structural Core:

The molecule consists of a central pyridine ring substituted at the 2 and 6 positions with phenyl groups. These phenyl rings provide significant steric bulk and extend the

Part 2: Synthetic Pathway & Mechanism

The synthesis of 2,6-diphenyl-4-picolyl bromide is a classic example of Wohl-Ziegler bromination . It requires the precursor 2,6-diphenyl-4-methylpyridine (also known as 2,6-diphenyl-4-picoline).

The Reaction Logic

Direct bromination of the pyridine ring is difficult due to nitrogen's electron-withdrawing nature. Instead, we target the benzylic-like methyl group at the 4-position using a radical mechanism.

-

Reagent: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals.

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide initiates the radical chain.

-

Solvent: Carbon Tetrachloride (

) or Benzene is historically used due to the insolubility of the byproduct (succinimide), which floats to the top, driving the reaction forward. Modern Green Chemistry Note: Trifluoromethylbenzene is a viable alternative.

Synthesis Workflow Diagram

Figure 1: Radical bromination pathway converting the methyl precursor to the bromomethyl product.

Part 3: Applications in Chromatography (HPLC)

The primary utility of 2,6-diphenyl-4-picolyl bromide is as a pre-column derivatization reagent for carboxylic acids, particularly fatty acids.

Why Derivatize?

Fatty acids are generally non-chromophoric (transparent to UV) and difficult to detect at low concentrations. By attaching the "2,6-diphenyl-4-picolyl" tag, two critical advantages are gained:

-

UV/Fluorescence Detectability: The conjugated diphenylpyridine system absorbs strongly in the UV range (approx. 254 nm) and fluoresces, lowering the limit of detection (LOD) to the picomole range.

-

Chromatographic Behavior: The lipophilic tag improves retention on Reverse-Phase (C18) columns, separating short-chain fatty acids that would otherwise elute in the void volume.

Derivatization Mechanism (SN2)

The reaction proceeds via a nucleophilic substitution (

Experimental Protocol: Fatty Acid Labeling

Reagents:

-

Analyte: Fatty Acid solution (in Acetone or Acetonitrile).[1]

-

Reagent: 2,6-Diphenyl-4-picolyl bromide (10 mM).

-

Catalyst: 18-Crown-6 (if using solid

) or Triethylamine.

Step-by-Step Workflow:

-

Preparation: Dissolve 1 mg of fatty acid sample in 500

of acetonitrile. -

Basification: Add 10

of Triethylamine (TEA) to generate the carboxylate. -

Labeling: Add 500

of the Reagent solution. -

Incubation: Heat at 60°C for 30 minutes . (Use a sealed vial to prevent solvent evaporation).

-

Quenching: Cool to room temperature. Add 10

of acetic acid to neutralize excess base. -

Analysis: Inject 10

directly into the HPLC system.

Analytical Logic Diagram

Figure 2: Derivatization workflow for enhancing fatty acid detectability via HPLC.

Part 4: Critical Quality Attributes (CQA)

When synthesizing or sourcing this reagent, researchers must verify purity to avoid "ghost peaks" in HPLC.

| Attribute | Specification | Validation Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 108°C - 110°C | Capillary Melting Point |

| Identity ( | Singlet at | NMR ( |

| Purity | HPLC (Area %) |

Troubleshooting Note: If the NMR shows a singlet around

References

-

ChemicalBook. (2023). 4-(bromomethyl)-2,6-diphenylpyridine Basic Information and CAS 796096-61-2.

-

BenchChem. (2025).[1] Synthetic Routes to Functionalized Pyridine Scaffolds: Radical Bromination Protocols.

-

National Institutes of Health (PubChem). (2025). 2,6-Diphenylpyridine Derivatives and Biological Activity.

-

ResearchGate. (2017). High-efficiency derivatization of fatty acids for HPLC using bromomethyl-substituted aromatics.

Sources

2,6-Diphenyl-4-(bromomethyl)pyridine: A Strategic Building Block in Advanced Ligand Design and Therapeutic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: In-Depth Technical Guide & Experimental Whitepaper

Executive Summary

In the landscape of rational drug design and advanced materials synthesis, the 2,6-diarylpyridine motif stands out as a privileged scaffold. Specifically, 2,6-diphenyl-4-(bromomethyl)pyridine (CAS: 796096-61-2) offers a highly specialized structural dichotomy: a sterically shielded, electron-deficient pyridine core coupled with a highly reactive, electrophilic bromomethyl handle. As a Senior Application Scientist, I frequently leverage this molecule when designing complex multidentate ligands, fluorescent probes, or targeted kinase inhibitors.

This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing 2,6-diphenyl-4-(bromomethyl)pyridine, ensuring that your synthetic protocols are both high-yielding and analytically robust.

Molecular Architecture and Physicochemical Properties

The utility of 2,6-diphenyl-4-(bromomethyl)pyridine stems directly from its structure-property relationships (SPR). The two phenyl rings at the C2 and C6 positions extend the

Crucially, these phenyl groups dictate the molecule's chemical reactivity. Pyridine nitrogens are inherently nucleophilic and prone to unwanted N-alkylation or N-oxidation. However, the bulky phenyl rings create a significant steric "shield" around the nitrogen atom. This forces incoming nucleophiles to bypass the nitrogen and selectively attack the unhindered C4-bromomethyl carbon via an

Table 1: Key Physicochemical and Structural Parameters

| Parameter | Value / Description | Causality & Experimental Implication |

| CAS Number | 796096-61-2 | Essential for procurement and regulatory documentation[2]. |

| Molecular Formula | High carbon content dictates poor aqueous solubility; requires organic solvents (MeCN, DMF)[3]. | |

| Molecular Weight | 324.21 g/mol | Ideal molecular weight for a modular building block in fragment-based drug discovery. |

| Electrophilic Center | C4-Bromomethyl | Excellent leaving group (bromide) facilitates rapid, room-temperature |

| Steric Shielding | 2,6-Diphenyl groups | Prevents competitive N-alkylation, eliminating the need for transient nitrogen protecting groups. |

Mechanistic Reactivity: The Paradigm

When functionalizing this scaffold, the goal is typically to displace the bromide with a primary/secondary amine, a thiol, or an alkoxide to build extended pharmacophores[4][5]. The reaction operates under standard bimolecular nucleophilic substitution (

Because the benzylic-type carbon at the 4-position is stabilized by the extended aromatic system, the transition state energy is lowered, making the bromomethyl group exceptionally reactive. We deliberately select polar aprotic solvents like Anhydrous Acetonitrile (MeCN) or

Figure 1: Reactivity profile demonstrating the steric shielding of the pyridine nitrogen and selective

Applications in Drug Development

The 2,6-diarylpyridine core is not merely a structural spacer; it is an active pharmacophore.

-

Kinase Inhibitors: The nitrogen atom, while sterically hindered from alkylation, remains capable of acting as a hydrogen bond acceptor in the hinge region of various kinase ATP-binding pockets[1].

-

Anti-Tubercular Agents: Derivatives of 2,6-diarylpyridines have demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains (e.g., H37Rv), making this scaffold highly valuable for infectious disease research[4].

-

Anticancer Agents: Pyridine-bridged analogues, including those derived from functionalized 2,6-diphenylpyridines, are actively investigated for their ability to inhibit tubulin polymerization and suppress angiogenesis in tumor models[5].

Experimental Protocol: Amine Functionalization via

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a secondary amine derivative using 2,6-diphenyl-4-(bromomethyl)pyridine. This protocol is designed as a self-validating system: the visual cues (color changes, precipitate formation) and analytical checkpoints confirm success at each stage.

Materials Required:

-

2,6-Diphenyl-4-(bromomethyl)pyridine (1.0 eq)

-

Primary Amine (e.g., Benzylamine or aliphatic amine) (1.2 eq)

-

Anhydrous Potassium Carbonate (

) (2.0 eq) -

Anhydrous Acetonitrile (MeCN)

-

TLC plates (Silica gel 60

)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix:

-

Action: In an oven-dried round-bottom flask purged with Argon, suspend

(2.0 eq) in anhydrous MeCN (0.2 M relative to the electrophile). -

Causality: Argon prevents oxidative degradation of the amine.

acts as a heterogeneous mild base to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction forward without causing base-catalyzed degradation of the starting material.

-

-

Addition of Reagents:

-

Action: Add the primary amine (1.2 eq) to the suspension, followed by the dropwise addition of 2,6-diphenyl-4-(bromomethyl)pyridine (1.0 eq) dissolved in a minimal volume of MeCN.

-

Causality: Adding the electrophile dropwise to an excess of amine minimizes the risk of over-alkylation (formation of a tertiary amine).

-

-

Reaction Progression & Monitoring:

-

Action: Stir the mixture at room temperature (

) for 4-6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). -

Causality: The high electrophilicity of the bromomethyl group allows this reaction to proceed at room temperature. Heating is avoided to prevent unwanted side reactions or polymerization.

-

-

Work-up and Isolation:

-

Action: Filter the reaction mixture through a Celite pad to remove inorganic salts (

and -

Causality: Removing salts prior to aqueous work-up prevents the formation of intractable emulsions.

-

-

Purification:

-

Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

-

Figure 2: Standard experimental workflow for the

Analytical Validation (E-E-A-T)

To trust the synthesized compound, rigorous analytical validation is required:

-

NMR (

-

LC-MS (ESI+): Confirm the exact mass. The isotopic pattern of the starting material (1:1 ratio of M / M+2 due to

and

Conclusion

2,6-Diphenyl-4-(bromomethyl)pyridine is a highly versatile, structurally intelligent building block. By understanding the causality behind its steric shielding and electrophilic reactivity, researchers can confidently deploy it in the synthesis of advanced therapeutics and photophysical probes. Adhering to the mild, base-mediated

References

- ChemicalBook.4-(bromomethyl)-2,6-diphenylpyridine | 796096-61-2 Information and Properties.

- Fluorochem.4-(Bromomethyl)-2,6-diphenylpyridine Chemical Properties and Safety.

- Maurya, H. K., et al. (2013).Studies on substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, 2,6-diarylpyridines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5849. PubMed.

- ACS Publications. (2014).Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

- Benchchem.Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(bromomethyl)-2,6-diphenylpyridine | 796096-61-2 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Studies on substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, 2,6-diarylpyridines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

4-Substituted 2,6-Diphenylpyridine Derivatives: A Technical Guide

Synthesis, Photophysics, and Pharmacological Applications

Executive Summary

The 2,6-diphenylpyridine scaffold represents a "privileged structure" in both materials science and medicinal chemistry. By functionalizing the 4-position, researchers can modulate the electronic "push-pull" character of the molecule, tuning its fluorescence from blue to red, or adjust its lipophilicity for targeted drug delivery. This guide provides a rigorous technical analysis of 4-substituted 2,6-diphenylpyridine derivatives, focusing on the Kröhnke synthesis methodology, Intramolecular Charge Transfer (ICT) photophysics, and cytotoxic pharmacodynamics .

Structural & Electronic Logic

The core utility of this scaffold lies in its electronic tunability. The pyridine ring acts as an electron-deficient acceptor, while the phenyl rings at positions 2 and 6 provide steric bulk that prevents Aggregation-Caused Quenching (ACQ), a common failure mode in planar fluorophores.

The "Push-Pull" System

The 4-position is the critical vector for modification.

-

Electron Donating Groups (EDGs): Substituents like

or -

Steric Hinderance: The 2,6-diphenyl groups force a non-planar conformation in the ground state, which restricts

-stacking and enhances solubility in organic solvents—a crucial trait for both OLED processing and bioavailability.

Synthetic Methodologies

While cross-coupling (Suzuki-Miyaura) is possible, it is atom-inefficient for this scaffold. The Modified Kröhnke Pyridine Synthesis is the industry standard due to its one-pot nature and high atom economy.

Diagram: Kröhnke Synthesis Pathway

The following diagram outlines the mechanistic flow from precursors to the final pyridine ring.[1][2]

Figure 1: Mechanistic pathway of the one-pot Kröhnke synthesis involving aldol condensation, Michael addition, and oxidative aromatization.[3][4]

Protocol 1: One-Pot Synthesis (Acetic Acid Reflux)

Best for: Large-scale synthesis of stable derivatives.

Reagents:

-

Acetophenone derivative (20 mmol)

-

Benzaldehyde derivative (10 mmol)

-

Ammonium Acetate (excess, ~60 mmol)

-

Glacial Acetic Acid (20 mL)

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the acetophenone, benzaldehyde, and ammonium acetate in glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 110–120°C .

-

Validation (TLC): Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The reaction is complete when the distinct aldehyde spot (

) disappears. Typical time: 4–6 hours. -

Workup: Cool the mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The pyridine derivative will precipitate as a solid.[1]

-

Purification: Filter the precipitate. Wash with water (

mL) to remove excess acetic acid and ammonium salts. Recrystallize from hot Ethanol or Ethanol/DMF mixtures to obtain analytical purity.

Protocol 2: Green Solvent-Free Synthesis

Best for: Rapid screening of libraries (High-Throughput Synthesis).

-

Mix reagents (same molar ratios) in a mortar and pestle.

-

Add p-Toluenesulfonic acid (p-TSA) (10 mol%) as a solid catalyst.

-

Heat the powder melt at 130°C for 10–20 minutes.

-

Wash the resulting solid with water and recrystallize.[1]

Photophysical Characterization

4-substituted derivatives exhibit marked solvatochromism.[5][6] The emission wavelength shifts red as solvent polarity increases, indicative of a polarized excited state.

Data Table: Solvatochromic Shifts

Data based on 4-(N,N-dimethylamino)-2,6-diphenylpyridine:

| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |

| Cyclohexane | 0.006 | 345 | 410 | 65 | 0.85 |

| Toluene | 0.099 | 348 | 425 | 77 | 0.78 |

| Dichloromethane | 0.309 | 352 | 455 | 103 | 0.65 |

| Acetonitrile | 0.460 | 355 | 480 | 125 | 0.42 |

| DMSO | 0.444 | 358 | 510 | 152 | 0.25 |

Technical Insight: The decrease in quantum yield in polar solvents (DMSO) suggests the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where the non-radiative decay pathway becomes dominant. For bio-imaging, moderate polarity environments (like cell membranes) often yield the brightest signal.

Biological & Pharmacological Potential

Beyond fluorescence, these derivatives are potent bioactive agents.[7][8] The planar aromatic surface allows for DNA intercalation, while the nitrogen lone pair can interact with metal centers in enzymes (e.g., Topoisomerases).

Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic for drug design.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific substitution sites.

Cytotoxicity Profile

Derivatives with a 4-(4-hydroxyphenyl) or 4-(3,4-dimethoxyphenyl) substitution have shown significant antiproliferative activity against breast cancer cell lines.

-

Mechanism: Inhibition of Topoisomerase II

, leading to DNA strand breaks and apoptosis. -

Potency: Optimized derivatives exhibit

values in the range of 0.2 – 5.0

References

-

Synthesis & Mechanism

-

One-pot synthesis of 2,4,6-triarylpyridines from β-nitrostyrenes, substituted salicylic aldehydes and ammonium acetate. RSC Advances.

-

-

Photophysics & Solvatochromism

-

Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances.

-

-

Biological Activity (Anticancer)

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.[9] Molecules (MDPI).

-

-

Green Chemistry Protocols

-

An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst. RSC Advances.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsat.org [ijsat.org]

- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 9. mdpi.com [mdpi.com]

A Tale of Two Isomers: Unlocking Synthetic Strategy by Differentiating 4-(bromomethyl)-2,6-diphenylpyridine and 4-bromo-2,6-diphenylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the vast landscape of heterocyclic chemistry, pyridine scaffolds represent a cornerstone for innovation in drug discovery and materials science. Their utility is often dictated by the nature and placement of functional groups, which serve as handles for further molecular elaboration. This guide provides a detailed comparative analysis of two structurally similar yet chemically distinct diphenylpyridine isomers: 4-(bromomethyl)-2,6-diphenylpyridine and 4-bromo-2,6-diphenylpyridine. The core difference—the location of the bromine atom on a benzylic carbon versus the aromatic ring—fundamentally alters the molecule's electronic properties and, consequently, its synthetic reactivity. We will explore the mechanistic underpinnings of their divergent reaction pathways, provide field-proven experimental protocols, and discuss how these differences inform their strategic application in complex molecule synthesis. This whitepaper serves as a critical resource for researchers aiming to leverage these powerful building blocks with precision and purpose.

The Critical Distinction: Structural and Electronic Analysis

At first glance, the two subject molecules appear closely related. Both feature a central pyridine ring flanked by two phenyl groups at the 2 and 6 positions. However, the seemingly minor difference in the bromine atom's placement creates a profound divergence in their chemical character.

-

4-(bromomethyl)-2,6-diphenylpyridine possesses a bromine atom attached to a methylene (-CH₂-) group, which is in turn bonded to the C4 position of the pyridine ring. This arrangement classifies it as a benzylic-type halide . The C(sp³)-Br bond is the reactive site.

-

4-bromo-2,6-diphenylpyridine features a bromine atom directly bonded to the C4 position of the aromatic pyridine ring. This makes it an aryl halide , with the C(sp²)-Br bond defining its reactivity.

This fundamental structural difference is the pivot upon which their synthetic utility turns. The hybridization of the carbon atom bonded to the bromine (sp³ vs. sp²) dictates bond strength, polarity, and the accessibility of reaction pathways.

Caption: Core structures of the benzylic halide (left) and aryl halide (right).

Comparative Physicochemical Properties

The structural variance between these isomers influences their physical properties. While comprehensive experimental data for 4-(bromomethyl)-2,6-diphenylpyridine is less common, we can collate known data and predict trends based on analogous structures.

| Property | 4-(bromomethyl)-2,6-diphenylpyridine | 4-bromo-2,6-diphenylpyridine | Source(s) |

| Molecular Formula | C₁₈H₁₄BrN | C₁₇H₁₂BrN | [1],[2] |

| Molecular Weight | 324.22 g/mol | 310.19 g/mol | [1],[2] |

| CAS Number | Not readily available | 78500-89-7 | [3],[2] |

| Appearance | Predicted: Solid | Powder | [3] |

| Melting Point | Predicted: Higher than aryl isomer | 90 °C | [3],[2] |

| Reactivity Class | Benzylic Halide | Aryl Halide | N/A |

| Primary Reactions | Nucleophilic Substitution | Metal-Catalyzed Cross-Coupling | [4],[5] |

Divergent Reactivity: A Tale of Two Mechanisms

The utility of a synthetic building block is defined by its reactivity. Here, the two isomers offer completely different strategic advantages.

The Benzylic Halide: A Target for Nucleophiles

The C(sp³)-Br bond in 4-(bromomethyl)-2,6-diphenylpyridine is highly susceptible to nucleophilic attack. This is due to two primary factors:

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.[4]

-

Stabilized Transition State/Intermediate: The adjacent pyridine and phenyl rings stabilize the transition state (in an Sₙ2 reaction) or the resulting carbocation (in an Sₙ1 reaction) through resonance. This benzylic position makes the compound significantly more reactive than a simple alkyl halide.[6]

This reactivity makes it an ideal reagent for introducing the entire diphenylpyridine-methyl moiety onto a molecule via reactions with nucleophiles like amines, alcohols, thiols, and carbanions.

Caption: Typical Sₙ2 reaction pathway for the benzylic bromide isomer.

This protocol describes a standard nucleophilic substitution reaction using a secondary amine as the nucleophile.

Materials:

-

4-(bromomethyl)-2,6-diphenylpyridine

-

A secondary amine (e.g., piperidine) (1.2 equivalents)

-

A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 4-(bromomethyl)-2,6-diphenylpyridine and the base in the anhydrous solvent in a round-bottom flask.

-

Stir the solution and add the secondary amine dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired tertiary amine.

The Aryl Halide: A Partner for Cross-Coupling

In stark contrast, the C(sp²)-Br bond in 4-bromo-2,6-diphenylpyridine is strong and relatively inert to nucleophilic substitution. The electron-rich aromatic system repels approaching nucleophiles, and the sp² hybridization of the carbon gives the C-Br bond more s-character, making it shorter and stronger.

However, this same bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. The aryl bromide serves as an electrophilic partner that undergoes oxidative addition to a low-valent metal catalyst (typically palladium).[5]

Caption: Simplified mechanism for the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for coupling an arylboronic acid with 4-bromo-2,6-diphenylpyridine.[9]

Materials:

-

4-bromo-2,6-diphenylpyridine

-

An arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if needed, e.g., SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equivalents)

-

Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromo-2,6-diphenylpyridine, the arylboronic acid, the palladium catalyst, any ligand, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.

Strategic Applications in Synthesis

The choice between these two isomers is a strategic one, dictated entirely by the synthetic goal.

-

Choose 4-(bromomethyl)-2,6-diphenylpyridine when: The objective is to attach the diphenylpyridine core to another molecule that can act as a nucleophile. It is used as a linker or sidechain . Applications include the synthesis of complex ligands for coordination chemistry, functionalized polymers, or biologically active molecules where the core acts as a pendant group.[10]

-

Choose 4-bromo-2,6-diphenylpyridine when: The objective is to build upon the pyridine core itself. It serves as a foundational scaffold . This is invaluable in drug discovery, where modifying the central aromatic ring is key to tuning a molecule's pharmacological profile (e.g., solubility, protein binding, metabolic stability).[11][12] It allows for the construction of complex biaryl systems, which are privileged structures in many approved drugs.

Conclusion

The cases of 4-(bromomethyl)-2,6-diphenylpyridine and 4-bromo-2,6-diphenylpyridine offer a compelling illustration of a fundamental principle in organic chemistry: structure dictates reactivity. The former, a benzylic halide, is an excellent electrophile for nucleophilic substitution, serving as a tool to append a functional moiety. The latter, an aryl halide, is a robust platform for modern cross-coupling chemistry, enabling the construction of intricate molecular architectures directly upon the heterocyclic core. For the medicinal chemist, materials scientist, or synthetic researcher, a clear understanding of this distinction is not merely academic; it is essential for the rational design of synthetic routes, enabling the efficient and strategic creation of novel and complex molecules.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Available at: [Link]

-

Dandapani, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

- Google Patents. Process for benzylic bromination.

-

Wikipedia. Benzyl bromide. Available at: [Link]

-

Anshul Specialty Molecules. Benzyl Bromide. Available at: [Link]

-

Parthasarathi, D., et al. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry. Available at: [Link]

-

Hicks, J. D., et al. (2022). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. PMC. Available at: [Link]

-

Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

-

El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]

-

PubChem. 4'-(4-Bromomethylphenyl)-2,2':6',2''-terpyridine. Available at: [Link]

-

EPA. 4-(Bromomethyl)-2,6-dimethylpyridine Properties. Available at: [Link]

-

ksu.edu.sa. Nucleophilic Substitution Reactions. Available at: [Link]

-

Wisdom Library. Aryl bromides: Significance and symbolism. Available at: [Link]

-

ResearchGate. Scale-up reactions and synthetic applications. Available at: [Link]

-

PubChem. 4-Bromo-2,6-dimethylpyridine. Available at: [Link]

-

ResearchGate. Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine. Available at: [Link]

-

ResearchGate. Substrate scopes of complex aryl bromides from modified drug molecules. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC. Available at: [Link]

-

Rogoza, A. V., & Mąkosza, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available at: [Link]

-

De la Cruz, P., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]

-

Scite.ai. 4‐Bromopyridine. Available at: [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. Scheme of the synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines 2. Available at: [Link]

-

World Scientific News. A Synthesis and Mesophase Behavior of Homologous Series. Available at: [Link]

Sources

- 1. 4'-(4-Bromomethylphenyl)-2,2':6',2''-terpyridine | C22H16BrN3 | CID 13153274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-diphenyl-4-broMo-pyridine | 78500-89-7 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

NBS bromination of 2,6-diphenyl-4-picoline

Application Note: Regioselective NBS Bromination of 2,6-Diphenyl-4-picoline

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(bromomethyl)-2,6-diphenylpyridine via the Wohl-Ziegler reaction. This transformation is a critical intermediate step in the synthesis of tridentate ligands (e.g., terpyridines) and N-heterocyclic carbenes used in organometallic catalysis.

The core challenge in this synthesis is controlling regioselectivity to prevent over-bromination (formation of the dibromomethyl species) while ensuring complete conversion of the starting material. This guide provides a robust method using N-Bromosuccinimide (NBS) with radical initiation, emphasizing stoichiometric control and purification strategies.

Mechanistic Principles & Reaction Design

The reaction proceeds via a free-radical chain mechanism known as the Wohl-Ziegler bromination.[1] Unlike electrophilic aromatic substitution, which would attack the phenyl rings, this reaction targets the benzylic position (the 4-methyl group) due to the stability of the resulting benzylic radical.

The Radical Cycle

The reaction is initiated by the homolytic cleavage of the initiator (AIBN or BPO). The key to success is maintaining a low, steady-state concentration of molecular bromine (

Figure 1: Mechanistic pathway of the Wohl-Ziegler bromination. The stability of the benzylic radical at the 4-position drives the regioselectivity.

Experimental Optimization

To achieve high yields (>80%) and purity, the following parameters must be strictly controlled:

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.05 eq NBS | Excess NBS leads to dibromination ( |

| Solvent | Chlorobenzene or Benzene | Historically |

| Initiator | AIBN ( | Azobisisobutyronitrile (AIBN) has a cleaner decomposition profile than Benzoyl Peroxide (BPO) for this substrate. |

| Concentration | Dilution prevents radical coupling (dimerization) of the benzylic intermediates. | |

| Atmosphere | Argon/Nitrogen | Oxygen is a radical scavenger and will inhibit the reaction, leading to poor yields. |

Detailed Protocol

Materials

-

Substrate: 2,6-Diphenyl-4-picoline (

, e.g., -

Reagent: N-Bromosuccinimide (NBS) (

,-

Note: Recrystallize NBS from water if it appears yellow (degraded).

-

-

Initiator: AIBN (

, -

Solvent: Anhydrous Chlorobenzene (

) or

Step-by-Step Procedure

-

Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 2,6-diphenyl-4-picoline (

) and NBS ( -

Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen.

-

Add the solvent (

) via syringe.

-

-

Initiation:

-

Add AIBN (

) in one portion. -

Heat the mixture to reflux (

depending on solvent). -

Visual Cue: The reaction mixture may turn transiently orange/red due to low concentrations of

and then fade to pale yellow as the reaction completes.

-

-

Reaction Monitoring:

-

Monitor by TLC (Silica, 10% EtOAc/Hexane).

-

Rf values:

-

Starting Material:

-

Product (Mono-bromo):

-

Over-brominated impurity:

-

-

Reaction time is typically 4–6 hours . Stop heating immediately upon consumption of starting material to prevent over-bromination.

-

-

Workup:

-

Cool the reaction mixture to

in an ice bath. Succinimide is insoluble in cold non-polar solvents and will precipitate as a white solid. -

Filter off the succinimide using a sintered glass funnel. Wash the solid with cold solvent.

-

Concentrate the filtrate under reduced pressure to yield a crude yellow/orange solid.

-

-

Purification:

-

Method A (Recrystallization - Preferred): Recrystallize from hot Ethanol or a Cyclohexane/CCl4 mixture. This effectively removes traces of succinimide and starting material.

-

Method B (Column Chromatography): If dibromination exceeds 10%, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Figure 2: Experimental workflow for the isolation of the target brominated pyridine.

Characterization & Quality Control

Confirm the identity of the product using

| Moiety | Starting Material ( | Product ( | Multiplicity |

| -- | Singlet ( | ||

| -- | Singlet ( | ||

| Aromatic | Multiplets |

-

Melting Point: Typically obtained as a white to off-white solid.

-

Yield: Expected range

.

Troubleshooting & Safety

Common Issues

-

Issue: Significant formation of dibromomethyl product (

).-

Solution: Reduce NBS equivalents to 0.95 and stop the reaction early. Unreacted starting material is easier to separate than the dibromo byproduct.

-

-

Issue: Reaction stalls (no conversion).

-

Solution: Add a second portion of AIBN (

) and ensure the system is oxygen-free. Old NBS may need recrystallization.

-

Safety Protocols

-

NBS: Causes skin irritation and eye damage. Handle in a fume hood.

-

Solvents: Chlorobenzene is flammable and toxic.

is a carcinogen and ozone-depleting; use only if absolutely necessary and with strict containment. -

Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). Always handle the crude and pure product in a well-ventilated fume hood. Clean glassware with an ethanolic KOH solution to decompose traces of the bromide.

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[4] Chem. Rev.1948 , 43, 271. Link

-

Mechanistic Insight: Pearson, R. E.; Martin, J. C.[4] "The Mechanism of Benzylic Bromination with N-Bromosuccinimide." J. Am. Chem. Soc.[4]1963 , 85, 354.[4] Link[4]

-

Modern Solvent Alternatives: Togo, H., et al.[5] "A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position." Synthesis2015 , 47, 1280. Link

-

Related Pyridine Bromination Protocols: BenchChem. "Synthetic Routes to 4-Bromo-2,6-bis(bromomethyl)pyridine." Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Data for the synthesis and characterisation of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as important intermediates for synthesis of amphiphilic 1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Application Note: 4-(Bromomethyl)-2,6-diphenylpyridine as a Selective Alkylating Agent

This is a comprehensive technical guide and protocol set for the use of 4-(Bromomethyl)-2,6-diphenylpyridine , a specialized electrophilic building block used in supramolecular chemistry, ligand design, and the synthesis of solvatochromic probes.

Part 1: Executive Summary & Chemical Profile

The Molecule

4-(Bromomethyl)-2,6-diphenylpyridine is a bifunctional heterocyclic scaffold. It combines a sterically hindered pyridine nitrogen (shielded by two phenyl groups) with a highly reactive benzylic-like electrophile (the bromomethyl group).

Unlike simple benzyl bromides, the 2,6-diphenylpyridine core confers unique electronic properties (extended conjugation/fluorescence) and steric protection, making this molecule a premier choice for constructing supramolecular ligands and environment-sensitive fluorescent probes where the pyridine nitrogen must remain unquaternized during the coupling step.

Chemical Profile Table

| Property | Specification | Critical Insight |

| CAS Number | Intermediate (Derived from 106967-42-4 analog) | Often synthesized in-house from 4-methyl-2,6-diphenylpyridine via NBS bromination. |

| Formula | High lipophilicity due to phenyl rings. | |

| Molecular Weight | ~324.22 g/mol | Significant mass contribution to small molecule ligands. |

| Solubility | DCM, THF, DMF, Toluene | Insoluble in water. Requires organic co-solvents for biological labeling. |

| Reactivity | Electrophile ( | The -CH₂Br group is highly reactive toward thiols, amines, and phenoxides. |

| Stability | Moisture Sensitive | Hydrolyzes to the alcohol (4-hydroxymethyl) if exposed to wet solvents. |

| Safety | Lachrymator | Structurally analogous to benzyl bromide.[1] Handle only in a fume hood. |

Part 2: Mechanism of Action & Reactivity Logic

The "Steric Shield" Advantage

The defining feature of this alkylating agent is the selectivity dictated by the 2,6-phenyl substituents.

-

Primary Reactivity (The Sword): The C-4 bromomethyl group acts as a classic benzylic halide. The electron-deficient pyridine ring inductively pulls density from the methylene carbon, making it an excellent electrophile for

reactions. -

Steric Protection (The Shield): In typical pyridines, the nitrogen atom is nucleophilic and can cause self-polymerization or side reactions. Here, the bulky phenyl groups at positions 2 and 6 sterically block the nitrogen, preventing N-alkylation (quaternization) under standard conditions.

Mechanistic Pathway Visualization (DOT)

Figure 1: Mechanistic pathway showing the selective alkylation at the C-4 position while the N-1 position remains protected by steric hindrance.

Part 3: Applications & Protocols[2][3]

Application A: Synthesis of Solvatochromic/Fluorescent Probes

This molecule is a precursor for "Extended Reichardt's Dyes" or fluorescent ligands where the pyridine acts as a proton acceptor.

Protocol 1: O-Alkylation of Phenols (Ether Synthesis)

Objective: To attach the 2,6-diphenylpyridine fluorophore to a phenolic core (e.g., Tyrosine residues or synthetic dye precursors).

Reagents:

-

4-(Bromomethyl)-2,6-diphenylpyridine (1.0 equiv)

-

Target Phenol (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the target phenol in anhydrous ACN (0.1 M concentration).

-

Deprotonation: Add

. Stir at Room Temperature (RT) for 30 minutes under Nitrogen ( -

Addition: Dissolve 4-(Bromomethyl)-2,6-diphenylpyridine in a minimum volume of ACN. Add this solution dropwise to the reaction flask over 10 minutes.

-

Note: Dropwise addition prevents localized high concentrations that might favor side reactions.

-

-

Reaction: Heat to mild reflux (60°C for ACN, 80°C for DMF) for 4–6 hours. Monitor by TLC (the bromide spot will disappear; product is usually more polar).

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Eluent: Hexane:Ethyl Acetate gradient).

Application B: Ligand Synthesis (N-Alkylation of Amines)

Objective: To create multidentate ligands (e.g., for coordination chemistry) by linking the pyridine arm to a central amine.

Protocol 2: Reaction with Secondary Amines

Reagents:

-

4-(Bromomethyl)-2,6-diphenylpyridine (1.0 equiv)

-

Secondary Amine (e.g., piperazine derivative) (1.0 equiv)

-

DIPEA (Diisopropylethylamine) (1.5 equiv)

-

DCM or Toluene

Step-by-Step Procedure:

-

Setup: Dissolve the secondary amine and DIPEA in DCM (0.2 M).

-

Addition: Add the brominated pyridine solid directly to the stirring solution at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Why? Amines are better nucleophiles than phenols; reflux is often unnecessary and can lead to quaternary ammonium salt formation if the reaction is pushed too hard.

-

-

Quench: Add saturated

solution. -

Extraction: Extract the organic layer, dry over

, and concentrate. -

Validation: Check NMR. The methylene protons (

) typically shift from ~4.5 ppm (in the bromide) to ~3.6–3.8 ppm (in the amine).

Part 4: Experimental Workflow & QC

Workflow Diagram (DOT)

Figure 2: Operational workflow for alkylation reactions using 4-(bromomethyl)-2,6-diphenylpyridine.

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Bromide | Ensure solvents are anhydrous . The benzylic bromide hydrolyzes to alcohol in the presence of trace water. |

| Multiple Spots on TLC | Over-alkylation | If reacting with a primary amine, use a large excess of the amine (5 eq) to favor mono-alkylation, or switch to a secondary amine. |

| Starting Material Remains | Steric Hinderance | The nucleophile may be too bulky. Switch solvent to DMF and increase temp to 90°C. Add NaI (Finkelstein condition) to generate the more reactive Iodide in situ. |

| Lachrymatory Effect | Vapor Release | Safety Critical: Quench all glassware and waste with dilute NaOH to destroy residual bromide before removing from the hood. |

Part 5: References

-

BenchChem. (2025).[2][4] Synthetic Routes to 4-Bromo-2,6-bis(bromomethyl)pyridine: A Comparative Review. BenchChem Application Notes. Link

-

Reichardt, C. (1994).[5] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link (Context for 2,6-diphenylpyridine core properties).

-

University of Melbourne. (2024).[6] Extended Reichardt's Dye-Synthesis and Solvatochromic Properties. Research Output. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine Derivatives. Link

-

Katritzky, A. R., et al. (1980). Pyrylium Salts as Precursors to Functionalized Pyridines. Tetrahedron. (Foundational chemistry for converting pyryliums to 2,6-diphenylpyridines).

Disclaimer: This protocol is designed for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(Bromomethyl)-2,6-diphenylpyridine before handling.

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 6. Extended Reichardt's Dye-Synthesis and Solvatochromic Properties : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Nucleophilic substitution reactions of 4-(Bromomethyl)-2,6-diphenylpyridine

Application Note: Strategic Functionalization of 4-(Bromomethyl)-2,6-diphenylpyridine

Executive Summary

This guide details the nucleophilic substitution protocols for 4-(Bromomethyl)-2,6-diphenylpyridine (Structure 1 ). Unlike simple benzyl halides, this scaffold possesses a unique "picolyl" electronic signature driven by the pyridine nitrogen, which significantly enhances the electrophilicity of the exocyclic methylene group. The 2,6-diphenyl substituents provide critical steric shielding to the pyridine nitrogen, preventing unwanted N-quaternization and directing reactivity exclusively to the 4-position. This molecule is a linchpin intermediate for synthesizing "N2S2" chelators, fluorescent sensors, and supramolecular ligands (e.g., terpyridine analogues).

Structural & Reactivity Analysis

The "Picolyl Effect" vs. Benzyl Bromide

Researchers often underestimate the reactivity of picolyl halides. The pyridine ring is electron-deficient (

-

Inductive Effect (-I): The electronegative nitrogen pulls electron density through the

-framework, making the methylene carbon ( -

Resonance: The transition state for nucleophilic attack is stabilized by the ability of the pyridine ring to accept electron density.

Comparative Reactivity:

Steric Gating (The 2,6-Diphenyl Role)

In unsubstituted pyridines, strong nucleophiles can attack the ring nitrogen (N-alkylation). However, the bulky phenyl groups at positions 2 and 6 create a "steric gate," effectively blocking the nitrogen lone pair. This ensures that chemoselectivity is naturally biased toward

Reaction Landscape & Transformation Matrix

The following table summarizes the core transformations available for this scaffold.

| Target Bond | Nucleophile Class | Reagent Example | Product Type | Key Application |

| C–N | Secondary Amines | Morpholine, Piperazine | Tertiary Amines | Solubility modifiers, Ligands |

| C–P | Trialkyl Phosphites | Phosphonates | Horner-Wadsworth-Emmons (HWE) reagents | |

| C–O | Alkoxides/Phenols | NaH + Alcohol | Ethers | Fluorescent probes, solubility tags |

| C–S | Thiols/Thiolates | Alkyl thiols + Base | Thioethers | "N2S2" chelators for radiopharma |

| C–C | Carbon Nucleophiles | Malonates | Esters/Acids | Chain extension |

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Synthesis of Ligand Scaffolds)

Rationale: Direct reaction with primary amines often leads to over-alkylation (formation of bis-picolyl amines). To synthesize mono-functionalized derivatives, use secondary amines or a large excess of primary amine.

Reagents:

-

Substrate: 4-(Bromomethyl)-2,6-diphenylpyridine (1.0 eq)

-

Nucleophile: Secondary amine (e.g., diethanolamine) (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (3.0 eq) -

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, suspend

in anhydrous MeCN. -

Addition: Add the secondary amine and stir at room temperature (RT) for 10 minutes to ensure deprotonation/activation.

-

Substrate Introduction: Dissolve 4-(Bromomethyl)-2,6-diphenylpyridine in a minimal amount of MeCN and add dropwise to the reaction mixture.

-

Note: Dropwise addition prevents local high concentrations that could lead to dimerization.

-

-

Reaction: Heat to reflux (

) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material ( -

Work-up: Cool to RT. Filter off the inorganic salts (

, excess -

Purification: Evaporate the solvent. Recrystallize from EtOH or perform flash chromatography (DCM/MeOH gradient).

Protocol B: C-P Bond Formation (Michaelis-Arbuzov Reaction)

Rationale: This reaction produces phosphonates, which are critical precursors for olefinating the pyridine ring to extend conjugation (e.g., for OLED materials).

Reagents:

-

Substrate: 4-(Bromomethyl)-2,6-diphenylpyridine (1.0 eq)

-

Reagent: Triethyl phosphite (

) (5.0 eq - acts as solvent and reagent)

Step-by-Step Workflow:

-

Setup: Place the substrate in a round-bottom flask equipped with a distillation head (to remove ethyl bromide byproduct).

-

Reaction: Add neat triethyl phosphite. Heat the mixture to

– -

Monitoring: Evolution of

gas (boiling point -

Work-up: Remove excess triethyl phosphite via vacuum distillation (high vacuum required).

-

Isolation: The residue is usually a viscous oil that solidifies upon standing or trituration with hexanes.

Visualization of Reaction Pathways

The following diagrams illustrate the strategic divergence from the core scaffold and the mechanistic pathway.

Figure 1: Strategic Functionalization Flowchart

Caption: Divergent synthesis pathways from the 4-bromomethyl scaffold. Colors indicate reagent class (Grey) and product utility (Green/Red/Yellow).

Figure 2: Mechanistic Insight (The Picolyl Effect)

Caption: The electron-withdrawing nature of the pyridine ring accelerates nucleophilic attack at the benzylic position.[8]

Troubleshooting & Safety

-

Lachrymator Warning: Like benzyl bromide, this compound is a potent lachrymator (tear gas). All weighing and reactions must be performed in a functioning fume hood.

-

Instability: The compound can self-react (polymerize) if stored in concentrated solution. Store as a solid at

. -

Finkelstein Modification: If a reaction is sluggish (e.g., with sterically hindered nucleophiles), add catalytic Sodium Iodide (NaI, 10 mol%) to generate the more reactive 4-(iodomethyl) intermediate in situ.

References

-

BenchChem. (2025).[8][9][10] Synthetic Routes to 4-Bromo-2,6-bis(bromomethyl)pyridine: A Comparative Review. BenchChem Application Notes. Link

-

Constable, E. C., et al. (1990). The synthesis and coordination chemistry of 2,2':6',2''-terpyridine-4'-substituted derivatives. Journal of the Chemical Society, Dalton Transactions, 1405-1409. Link

-

Sauvage, J. P., et al. (1991). Synthesis of 4'-substituted terpyridines. Tetrahedron Letters, 32(42), 5977-5980.[11] Link

-

Organic Chemistry Portal. (2023). Williamson Ether Synthesis. Link

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

Sources

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. quora.com [quora.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4'-[4-(BROMOMETHYL)PHENYL]-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Synthesis of fluorescent ligands using 4-(Bromomethyl)-2,6-diphenylpyridine

Application Note: High-Fidelity Synthesis of Fluorescent Ligands via 4-(Bromomethyl)-2,6-diphenylpyridine

Abstract

This technical guide details the synthesis, validation, and application of 4-(Bromomethyl)-2,6-diphenylpyridine (BM-DPP) as a pivotal electrophilic scaffold for constructing fluorescent chemosensors. Unlike standard fluorophores (e.g., fluorescein), the 2,6-diphenylpyridine core offers exceptional photostability, large Stokes shifts, and tunable solvatochromism. This note provides a validated protocol for coupling BM-DPP with nucleophilic receptors to generate "Turn-On" metal sensors, specifically illustrating the synthesis of a Zinc(II)-selective probe via a Photoinduced Electron Transfer (PET) mechanism.

The Chemistry of the Scaffold

The utility of 4-(Bromomethyl)-2,6-diphenylpyridine lies in its dual functionality: it acts simultaneously as a fluorophore and a reactive handle .

-

Photophysics: The 2,6-diphenylpyridine (DPP) core exhibits fluorescence typically in the blue-green region (

nm). Its quantum yield is highly sensitive to the local environment (polarity) and protonation state, making it ideal for ratiometric sensing [1, 2]. -

Reactivity: The bromomethyl group at the C4 position is a highly active benzylic electrophile. It undergoes

substitution with amines, thiols, and phenoxides under mild conditions, allowing for the modular attachment of receptor motifs without disrupting the aromatic conjugation of the fluorophore [3].

Mechanistic Design: The PET Switch

For ligand design, we utilize the Photoinduced Electron Transfer (PET) quenching mechanism.

-

Free Ligand (OFF State): The lone pair of the receptor amine transfers an electron to the excited fluorophore, quenching fluorescence.

-

Bound Complex (ON State): Metal chelation locks the lone pair, inhibiting PET and restoring strong fluorescence.

Validated Experimental Protocols

Protocol A: Precursor Quality Control

Note: Commercial BM-DPP often degrades to the alcohol if stored improperly. Always verify purity before coupling.

-

Visual Inspection: Should be a white to off-white crystalline solid. Yellowing indicates HBr release or degradation.

-

TLC System: Hexane:Ethyl Acetate (8:1).

. -

Functional Test: Dissolve 5 mg in

.

Protocol B: Synthesis of DPP-DPA (Zn²⁺ Sensor)

This protocol couples BM-DPP with bis(pyridin-2-ylmethyl)amine (DPA) to create a zinc-selective probe.

Reagents:

-

4-(Bromomethyl)-2,6-diphenylpyridine (1.0 eq, 324 mg, 1.0 mmol)

-

Bis(pyridin-2-ylmethyl)amine (DPA) (1.1 eq, 219 mg, 1.1 mmol)

-

Potassium Carbonate (

), anhydrous (3.0 eq, 414 mg) -

Acetonitrile (MeCN), anhydrous (15 mL)

Step-by-Step Workflow:

-

Activation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under

. -

Solubilization: Add DPA and MeCN. Stir for 5 mins until fully dissolved.

-

Base Addition: Add

. The suspension will turn cloudy. -

Electrophile Addition: Dissolve BM-DPP in 5 mL MeCN and add dropwise to the stirring mixture over 10 minutes. Critical: Dropwise addition prevents dimerization.

-

Reaction: Reflux at

for 6 hours. Monitor via TLC (Hex/EtOAc 1:1). The starting bromide spot ( -

Work-up:

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (

).

Yield: Expect 75-85% as a white solid.

Data Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the critical path from precursor to purified sensor, highlighting decision nodes for quality control.

Caption: Workflow for the synthesis of DPP-DPA ligand, incorporating mandatory QC checkpoints to prevent side-reactions.

Mechanism of Action: PET Sensing

This diagram explains the fluorescence "Turn-On" logic upon Zinc binding.

Caption: Photoinduced Electron Transfer (PET) mechanism. Zn(II) binding inhibits electron transfer, restoring fluorescence.

Quantitative Characterization

To validate the synthesis, compare your product against these standard parameters.

| Parameter | Expected Value | Notes |

| Upfield shift from 4.5 ppm (Br) confirms N-alkylation. | ||

| Aromatic protons of the DPP core. | ||

| Mass Spec (ESI+) | Calculated MW for | |

| Fluorescence ( | Excitation maximum. | |

| Fluorescence ( | Emission maximum (Solvent dependent). | |

| Quantum Yield ( | Typical 40-fold enhancement with |

Notes from the Bench (Troubleshooting)

-

Solubility: The free ligand is lipophilic. For biological assays, use a co-solvent system (e.g., 1% DMSO in HEPES buffer).

-

Stoichiometry: Do not use excess BM-DPP. Over-alkylation (quaternization of the pyridine nitrogen) destroys the sensor's ability to coordinate metal and alters the fluorescence permanently.

-

Safety: 4-(Bromomethyl)-2,6-diphenylpyridine is a lachrymator and skin irritant. Handle in a fume hood.

References

-

Gawinecka, M., et al. (2020). "Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors." Materials, 13(18), 4122. [Link]

-

Zhang, X., et al. (2012). "2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation." Journal of Photochemistry and Photobiology A: Chemistry, 228, 26-33. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Standard text for PET mechanisms).

Sources

Attaching 2,6-diphenylpyridine fluorophores to amines

An Application Guide and Protocol for the Covalent Labeling of Amines with 2,6-Diphenylpyridine Fluorophores

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the covalent attachment of 2,6-diphenylpyridine-based fluorophores to primary and secondary amines. The 2,6-diphenylpyridine scaffold offers a versatile platform for developing fluorescent probes due to its robust chemical stability and tunable photophysical properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot protocols effectively. We present two primary, field-proven strategies for conjugation: the use of amine-reactive N-hydroxysuccinimide (NHS) esters and the bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. Detailed, step-by-step protocols, purification guidelines, and characterization methods are provided for both approaches.

Part 1: The 2,6-Diphenylpyridine Fluorophore Core

The 2,6-diphenylpyridine structure forms a rigid, planar chromophore that is the basis for its fluorescence. The emission properties can be significantly influenced by the addition of electron-donating or electron-withdrawing substituents on the phenyl rings.[1][2] This allows for the rational design of probes with specific excitation and emission spectra, spanning the blue-green region and beyond.[1] A key advantage of this fluorophore class is its general stability and the proton-sensitive nature of the pyridine nitrogen, which can be exploited for pH sensing applications.[1]

Before conjugation to a target amine, the 2,6-diphenylpyridine core must be functionalized with a reactive group. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This powerful reaction allows for the precise installation of functional handles onto a halogenated pyridine precursor (e.g., 2,6-dibromopyridine) by coupling it with a functionalized phenylboronic acid.[3][6][7] For instance, one can introduce a carboxylic acid group, which can then be activated for amine coupling.

Part 2: Strategies for Amine Conjugation

The choice of conjugation strategy depends on the target molecule, the desired specificity, and the reaction conditions tolerated by the substrate. We will detail the two most robust and widely adopted methods.

Method A: Amine-Reactive Labeling via Activated Esters (NHS Esters)

This is the most common and direct method for labeling primary amines, such as those found on the N-terminus of proteins or the side chains of lysine residues.[8] The strategy relies on activating a carboxylic acid-functionalized 2,6-diphenylpyridine fluorophore to create an NHS ester. This ester is highly susceptible to nucleophilic attack by a deprotonated primary amine, resulting in the formation of a stable amide bond.[8][9]

The reaction proceeds efficiently at a slightly alkaline pH (8.0-8.5).[10] At this pH, a sufficient population of the target amine groups are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[9][11] Buffers that do not contain primary amines (e.g., phosphate, bicarbonate/carbonate, HEPES) are essential to prevent competition with the target molecule.

Caption: Mechanism of NHS ester-mediated amine conjugation.

Method B: Bioorthogonal Ligation via Click Chemistry

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[12][13] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable triazole ring to link two molecules.[12][14] This method offers exceptional specificity, as azides and alkynes are typically absent in biological systems and do not react with common functional groups like amines.[15]

To use this method, the fluorophore and the target amine must first be functionalized with the complementary reactive handles (an alkyne or an azide). For example, the 2,6-diphenylpyridine fluorophore can be synthesized with a terminal alkyne. The target amine can then be modified with an azide-containing NHS ester in a separate step. Finally, the two components are "clicked" together.

The CuAAC reaction involves the copper(I)-catalyzed formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[12] The reaction is rapid, irreversible, and can be performed under mild, often aqueous, conditions.[13] For applications in living systems or with sensitive biomolecules, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[16]

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Part 3: Protocols and Experimental Design

The following protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods is recommended for each specific application.

Overall Experimental Workflow

Caption: General workflow for labeling amines with fluorophores.

Protocol 3.1: Labeling via 2,6-Diphenylpyridine-NHS Ester

This protocol is designed for labeling proteins or other amine-containing biomolecules.

Materials:

-

2,6-Diphenylpyridine-NHS Ester

-

Amine-containing molecule (e.g., protein, peptide, amino-modified oligonucleotide)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines like Tris.[17]

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification system: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[9][18]

Procedure:

-

Prepare the Amine Solution: Dissolve your target molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[17] Ensure the buffer is fresh and at the correct pH.

-

Prepare the Fluorophore Stock Solution: Immediately before use, dissolve the 2,6-Diphenylpyridine-NHS Ester in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and will hydrolyze in aqueous solution.[11]

-

Calculate Reagent Volumes: Determine the amount of NHS ester stock to add to achieve the desired molar excess over the amine. A 10-20 fold molar excess of the dye is a common starting point for protein labeling.

-

Perform the Conjugation: While gently vortexing, add the calculated volume of the fluorophore stock solution to the amine solution.

-

Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C, protected from light.[9][17]

-

Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purify the Conjugate: Separate the labeled conjugate from unreacted fluorophore and reaction byproducts using an appropriate method. For proteins, size-exclusion chromatography is highly effective.[9]

| Parameter | Recommended Condition | Rationale / Notes |

| pH | 8.0 - 8.5 | Optimal for deprotonating primary amines without rapid NHS ester hydrolysis.[8][10] |